molecular formula C10H10N4O2S B8427231 3-(Pyrimidin-5-ylamino)benzenesulfonamide

3-(Pyrimidin-5-ylamino)benzenesulfonamide

Cat. No.: B8427231
M. Wt: 250.28 g/mol
InChI Key: BDRCHJKKWCTCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrimidin-5-ylamino)benzenesulfonamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a pyrimidine ring attached to a benzenesulfonamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-ylamino)benzenesulfonamide typically involves the reaction of pyrimidine derivatives with benzenesulfonamide under specific conditions. One common method includes the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement reactions when treated with ammonium . The reaction conditions often involve the use of solvents such as ethanol and water, and the products are typically crystallized from ethanol to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-ylamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfonic acids, amines, and substituted benzenesulfonamides. These products have diverse applications in medicinal chemistry and other scientific fields .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Pyrimidin-5-ylamino)benzenesulfonamide include other benzenesulfonamide derivatives and pyrimidine-based drugs. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its dual functionality, combining the properties of both pyrimidine and benzenesulfonamide. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

3-(pyrimidin-5-ylamino)benzenesulfonamide

InChI

InChI=1S/C10H10N4O2S/c11-17(15,16)10-3-1-2-8(4-10)14-9-5-12-7-13-6-9/h1-7,14H,(H2,11,15,16)

InChI Key

BDRCHJKKWCTCJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-aminobenzenesulfonamide (110mg, 0.64 mmol), 5-bromopyrimidine (102 mg, 0.64 mmol),(9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (29.6 mg, 0.05 mmol), diacetoxypalladium (5.74 mg, 0.03 mmol) and cesium carbonate (250 mg, 0.77 mmol) in degassed DMA (1.9 mL) was heated **_in the microwave_** for 35 min at 130°C. LC MS FLA-04665-12-01 (pH extract 6-7) showed some product. Reaction was stopped. Extraction with AE + ethanol / aq. sat NH4Cl (pH7), then back extraction with DCM.The organics were dried over MgSO4 and concentrated _in vacuo._ The crude product was adsorbed on silica gel 40-60µm and purified by flash chromatography on silica gel 15-40µm eluting with 3.5 % of ethanol in dichloromethane (NH3 0.5 %) to provide 3-(pyrimidin-5-ylamino)benzenesulfonamide (30.0 mg, 18.77 %) as a yellow solid. 1H NMR,LC MS: FLA-04665-12-02a: OK
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000767 mol
Type
reagent
Reaction Step One
Quantity
0.0019 L
Type
solvent
Reaction Step Two
Quantity
0.000639 mol
Type
reactant
Reaction Step Three
Quantity
0.000639 mol
Type
reactant
Reaction Step Four
Quantity
5.11e-05 mol
Type
catalyst
Reaction Step Five
Quantity
2.56e-05 mol
Type
catalyst
Reaction Step Five

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